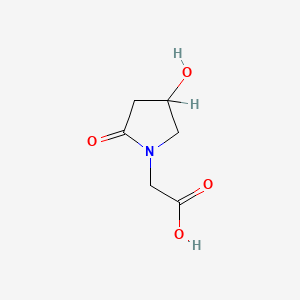

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOXYLBGPIDAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008546 | |

| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88877-52-5 | |

| Record name | 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088877525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Hydroxy 2 Oxopyrrolidin 1 Yl Acetic Acid

Established Synthetic Pathways to the Pyrrolidinone Core

The formation of the 4-hydroxy-2-pyrrolidinone ring is a key step in the synthesis of the target molecule. Several classical and modern organic chemistry methods have been established for constructing this heterocyclic core.

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecular structures like pyrrolidinones in a single step, which enhances synthetic efficacy and reduces waste. tandfonline.com These reactions are valuable in medicinal and combinatorial chemistry for creating libraries of structurally diverse compounds. rsc.org The synthesis of the pyrrolidinone skeleton often involves the [3+2] cycloaddition reaction, where an azomethine ylide is a key intermediate. tandfonline.com

One common MCR strategy involves the reaction of an amino acid, an aldehyde, and a dipolarophile. For instance, the reaction between an aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) can yield substituted 3-pyrrolin-2-ones. rsc.org While not directly producing the 4-hydroxy variant, these methods establish the feasibility of building the pyrrolidinone core through convergent one-pot strategies. The general mechanism often begins with the condensation of an amine and an aldehyde to form an imine, which then reacts with a suitable carbon source to undergo cyclization. rsc.org

Table 1: Examples of Multicomponent Reactions for Pyrrolidinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aniline | Aromatic Aldehyde | Diethyl Acetylenedicarboxylate | Citric Acid, Ultrasound | Substituted 3-pyrrolin-2-one | rsc.org |

| Isatin | Glycine (B1666218) Methyl Ester | (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine, Reflux | Spirooxindole pyrrolidine (B122466) | tandfonline.com |

| Amino Acid Ester | Heterocyclic Aldehyde | trans-1,2-dibenzoylethylene | N/A | 3,4-dibenzoyl-5-hetarylpyrrolidine | tandfonline.com |

A more direct and traditional route to the pyrrolidinone ring involves the intramolecular cyclization of γ-aminobutanoic acid (GABA) or its derivatives. nih.gov 2-pyrrolidinone (B116388) is a direct cyclization product of GABA. nih.gov This transformation can be achieved through thermal methods, which drive off a molecule of water to form the lactam ring.

For the synthesis of substituted pyrrolidinones, such as the target 4-hydroxy derivative, appropriately functionalized GABA analogues are required. For example, the thermal cyclization of 4-[(2-amino-2-oxoethyl)amino]butanoic acid derivatives has been shown to produce 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.netresearchgate.net Similarly, N-substituted 4-hydroxy-2-pyrrolidinones can be synthesized from suitable precursors, demonstrating the versatility of this cyclization approach. nih.gov A one-pot procedure for synthesizing N-methylpyrrolidone from GABA involves both cyclization and subsequent methylation, highlighting the potential for tandem reactions. wur.nl

Stereoselective Synthesis of Enantiopure Forms

The hydroxyl group at the C4 position of the pyrrolidinone ring creates a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of enantiomerically pure forms is crucial for pharmaceutical applications.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. rsc.org Several strategies have been developed for the stereoselective synthesis of 4-hydroxy-2-pyrrolidinones.

One effective method is biocatalysis, which uses enzymes to perform highly selective chemical transformations. For instance, the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones using the microorganism Sphingomonas sp. HXN-200 yields enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones with excellent enantiomeric excess (ee). acs.orgnih.gov This biological approach offers a direct and environmentally friendly route to the chiral core. acs.org

Another strategy involves starting from a chiral precursor. A process for preparing chiral 4-hydroxy-2-oxo-1-pyrrolidine acetamide (B32628) begins with chiral epichlorohydrin. The synthesis proceeds through a series of steps, including ring-opening, conversion to a butyric acid ester, and final cyclization with glycinamide, to yield the target chiral product. google.com The optical resolution of racemic (±)-4-hydroxy-2-pyrrolidone has also been achieved through preferential crystallization, a technique that separates enantiomers based on their different crystallization behaviors. researchgate.netnih.gov

Table 2: Comparison of Asymmetric Synthetic Methods

| Method | Starting Material | Key Step | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Biocatalytic Hydroxylation | N-benzyl-2-pyrrolidinone | Regio- and stereoselective hydroxylation with Sphingomonas sp. | (S) | >99.9% | acs.orgnih.gov |

| Chiral Pool Synthesis | Chiral Epichlorohydrin | Cyclization with glycinamide | Chiral | High | google.com |

| Preferential Crystallization | (±)-4-hydroxy-2-pyrrolidone | Seeding with one enantiomer | (R) and (S) | High | researchgate.netnih.gov |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having guided the formation of the desired enantiomer. wikipedia.org Pyrrolidine-based structures, often derived from the readily available amino acid proline, are commonly used as chiral auxiliaries. researchgate.net

In the context of synthesizing 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, a chiral auxiliary could be attached to an acyclic precursor before the cyclization step. The steric and electronic properties of the auxiliary would then direct the formation of the stereocenter at the C4 position during the ring-closing reaction. For example, pyrrolidinone auxiliaries have been shown to induce high diastereoselectivities in reactions like enolate alkylations and aldol (B89426) reactions on attached acyl side chains. thieme-connect.com After the key stereocenter-forming step, the auxiliary would be cleaved to reveal the enantiopure product. wikipedia.orgthieme-connect.com

Derivatization and Functionalization Strategies

Once the core structure of this compound is synthesized, it can be further modified to create a range of derivatives. Functionalization can occur at the C4-hydroxyl group, the N1-acetic acid side chain, or potentially at the carbon atoms of the pyrrolidinone ring.

The hydroxyl and carboxylic acid groups are the most common sites for derivatization.

Esterification/Acetylation: The C4-hydroxyl group can be acetylated to form O-acetyl derivatives, altering the compound's polarity and biological properties. nih.gov The carboxylic acid on the side chain can be converted to various esters, such as methyl or ethyl esters.

Amidation: The carboxylic acid can be coupled with amines to form amides. A process has been described for producing 4-hydroxy-2-oxo-1-pyrrolidine acetamide via ammonolysis of the corresponding ester. google.com

Analytical Derivatization: For sensitive detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid can be reacted with a derivatization reagent. For example, novel reagents have been developed to enhance detection sensitivity and enable the enantiomeric separation of chiral carboxylic acids. nih.gov

More advanced C-H functionalization strategies could potentially be applied to modify the pyrrolidinone ring itself, offering a modern approach to creating chemical diversity from a core scaffold. chemrxiv.org

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound often begins with precursors that already contain the pyrrolidine ring or are designed to form it. A common and effective strategy involves using naturally derived, chiral starting materials like 4-hydroxyproline (B1632879) to ensure the production of optically pure compounds. mdpi.com Modifications can be introduced before or after the formation of the core scaffold.

One established method for creating the core structure involves the cyclization of acyclic precursors. For instance, the synthesis of the closely related amide, Oxiracetam, can be achieved by starting with 4-amino-3-hydroxybutyric acid. This precursor is first esterified and then undergoes a condensation reaction with a haloacetic acid ester. The subsequent intramolecular cyclization of the resulting intermediate yields the 4-hydroxy-2-oxopyrrolidin-1-yl acetic acid ester scaffold. google.com By using substituted derivatives of either the 4-amino-3-hydroxybutyric acid or the haloacetic acid ester, a variety of analogues can be produced.

Another approach involves the alkylation of pre-formed 4-hydroxypyrrolidin-2-one. To achieve this, the hydroxyl group is often protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) group. The protected pyrrolidinone can then be reacted with a haloacetic acid ester in a non-protonated solvent under basic conditions to introduce the acetic acid moiety at the N1 position. google.com Subsequent deprotection of the hydroxyl group yields the target scaffold. This method allows for the synthesis of analogues by using substituted 4-hydroxypyrrolidin-2-ones as the starting material.

The table below summarizes key synthetic strategies for producing substituted analogues.

| Starting Material | Key Transformation(s) | Resulting Analogue Type |

| Substituted 4-hydroxyproline | Multi-step conversion | Optically pure substituted analogues mdpi.com |

| 4-amino-3-hydroxybutyric acid derivative | Esterification, Condensation, Cyclization | Analogues substituted on the pyrrolidine ring google.com |

| Protected 4-hydroxypyrrolidin-2-one | Alkylation with haloacetate ester, Deprotection | Analogues with various substituents on the core ring google.com |

Introduction of Heterocyclic Moieties onto the Core Scaffold

The functional groups on the this compound scaffold, namely the hydroxyl and carboxylic acid groups, serve as handles for introducing a wide array of other chemical entities, including heterocyclic moieties. These additions can significantly alter the molecule's properties.

While direct examples of attaching heterocycles to the this compound core are specific to proprietary drug development, the chemical principles for such transformations are well-established. The hydroxyl group at the C4 position can be converted into a better leaving group, such as a mesylate or tosylate. This allows for nucleophilic substitution by a nitrogen atom within a heterocyclic ring (e.g., imidazole, triazole, or substituted piperazines), thereby attaching the heterocycle to the pyrrolidinone core. This strategy has been applied to 4-hydroxyproline derivatives to create diverse structures. mdpi.com

Alternatively, the carboxylic acid moiety can be used as an anchor point. Through standard amide bond formation reactions, heterocyclic amines can be coupled to the acetic acid side chain. This is a very common and robust method in medicinal chemistry for linking a core scaffold to various heterocyclic systems. This involves activating the carboxylic acid with a coupling agent, followed by reaction with the heterocyclic amine.

The following table outlines potential strategies for incorporating heterocyclic moieties.

| Attachment Point | Reaction Type | Reagents/Conditions | Resulting Structure |

| C4-Hydroxyl Group | Nucleophilic Substitution | 1. Mesylation (MsCl, base) 2. Heterocyclic amine | Heterocycle attached to C4 of the pyrrolidinone ring |

| Acetic Acid Moiety | Amide Coupling | Coupling agent (e.g., EDC, HATU), Heterocyclic amine, Base | Heterocycle linked via an amide bond to the acetic acid side chain |

Esterification and Amidation Reactions of the Acetic Acid Moiety

The carboxylic acid group of this compound is readily transformed into esters and amides, which are often key intermediates or final products in the synthesis of active pharmaceutical ingredients.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For example, the synthesis of the ethyl ester, a common precursor, involves reacting the acid with ethanol (B145695) in the presence of a catalyst. This transformation is a crucial step in synthetic routes that build the pyrrolidinone ring from acyclic precursors, such as the reaction between a 4-halo-3-hydroxy-butyrate ester and glycine ethyl ester. wipo.int The resulting ester can then be carried forward to the final product. One patented method for synthesizing a key intermediate for Oxiracetam involves condensing glycine ethyl ester hydrochloride with a 4-halogenated acetoacetic ester to produce ethyl 2-(2,4-dioxopyrrolidin-1-yl)acetate, which is subsequently reduced to the desired 4-hydroxy derivative. nus.edu.sg

Amidation , the formation of an amide from the carboxylic acid, is one of the most frequent reactions in pharmaceutical synthesis. researchgate.netucl.ac.uk This transformation is central to the synthesis of nootropic drugs like Oxiracetam (4-hydroxy-2-oxo-1-pyrrolidine acetamide). The amidation can be performed either by direct ammonolysis of the corresponding ester (e.g., ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate) or by coupling the carboxylic acid directly with an amine. google.com

Direct coupling of the acid requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. fishersci.co.uk A wide variety of coupling reagents are available, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a common choice. fishersci.itnih.gov The reaction typically involves the carboxylic acid, the amine (or ammonia (B1221849) source), the coupling reagent, and often an additive like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base in an aprotic solvent. fishersci.itnih.gov These methods are highly versatile and can be used to synthesize a broad range of primary, secondary, and tertiary amides. researchgate.net

The table below details common methods for these transformations.

| Reaction | Reagents & Conditions | Product | Key Application |

| Esterification | Alcohol (e.g., Ethanol), Acid catalyst | Alkyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate | Intermediate for further synthesis google.comnus.edu.sg |

| Amidation (from ester) | Ammonia (NH₃) in a suitable solvent | 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetamide | Synthesis of Oxiracetam google.com |

| Amidation (from acid) | Amine (R-NH₂), Coupling Agent (e.g., EDC, HATU), Base | N-substituted 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | Synthesis of diverse amide derivatives fishersci.itnih.gov |

Biochemical and Mechanistic Investigations of 2 4 Hydroxy 2 Oxopyrrolidin 1 Yl Acetic Acid and Its Derivatives

Exploration of Molecular Interactions with Biological Targets

The therapeutic potential of a chemical entity is fundamentally linked to its interaction with biological macromolecules. For 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid and its derivatives, understanding these interactions at a molecular level is crucial. This involves investigating their ability to inhibit or modulate enzymes and their binding affinity for various receptors.

Enzyme Inhibition and Modulation Studies

The structural framework of this compound, featuring a pyrrolidinone ring and an acetic acid side chain, makes it a candidate for interaction with various enzymes. Research into related analogues has provided insights into potential inhibitory activities.

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The excessive conversion of glucose to sorbitol by aldose reductase is implicated in the long-term complications of diabetes. Consequently, inhibitors of this enzyme are of significant therapeutic interest. researchgate.netunipi.it The acetic acid moiety is a common feature in many aldose reductase inhibitors (ARIs). nih.govopenmedicinalchemistryjournal.com

Studies have been conducted on various heterocyclic compounds bearing an acetic acid side chain to evaluate their aldose reductase inhibitory potential. For instance, a series of 2-oxoquinoline-1-acetic acid derivatives, which share the N-acyl glycine (B1666218) fragment present in some known ARIs, have demonstrated inhibitory activity in the rat lens assay. nih.gov The inhibitory potency of these compounds is influenced by the substituents on the aromatic ring and modifications to the acetic acid side chain. nih.gov Specifically, the 1-acetic acid derivatives showed the highest activity, with IC50 values ranging from 0.45 to 6.0 microM. nih.gov

Furthermore, research into polyhydroxylated pyrrolidine (B122466) derivatives has revealed a dual inhibitory profile against both glucosidase and aldose reductase. nih.gov This suggests that the pyrrolidine scaffold, particularly when appropriately substituted to mimic monosaccharides, can be a promising starting point for the design of aldose reductase inhibitors. While direct studies on this compound are limited, the inhibitory activity of these related analogues underscores the potential of the pyrrolidinone acetic acid scaffold in targeting aldose reductase. A quantitative structure-activity relationship (QSAR) study on pyrrol-1-yl-acetic acid derivatives has further emphasized the importance of specific structural features for aldose reductase inhibition. nih.gov

| Compound Class | Specific Analogue Example | Target Enzyme | Reported Activity (IC50) |

|---|---|---|---|

| 2-Oxoquinoline-1-acetic acids | 1-acetic acid derivatives (9a-e) | Aldose Reductase | 0.45-6.0 µM |

| Polyhydroxylated pyrrolidines | Compound 17b | Aldose Reductase | Active, specific value not provided in abstract |

Enolase is a crucial enzyme in the glycolytic pathway, responsible for the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Its inhibition can disrupt cellular metabolism, making it a target for antimicrobial and anticancer therapies. Recent studies have identified phosphonate inhibitors of human enolase 2 (ENO2) as potential agents for treating glioblastoma multiforme. nih.govtmc.edu

Interestingly, a structural analogue of this compound, namely (1-hydroxy-2-oxopyrrolidin-3-yl) phosphonic acid (deoxy-SF2312), has been identified as a potent inhibitor of Trypanosoma brucei enolase (TbENO). nih.govtmc.edu This finding is significant as it highlights the potential of the 2-oxopyrrolidine scaffold in targeting this essential enzyme. The inhibitory activity of these phosphonate analogues is sensitive to the ring size and substitutions. For instance, the five-membered pyrrolidinone ring in deoxy-SF2312 was found to be a more potent inhibitor of TbENO than the six-membered piperidinone ring analogue, HEX. nih.govtmc.edu

| Compound Analogue | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| (1-hydroxy-2-oxopyrrolidin-3-yl) phosphonic acid (deoxy-SF2312) | T. brucei Enolase (TbENO) | 0.60 ± 0.23 µM |

| (1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid (HEX) | T. brucei Enolase (TbENO) | 2.1 ± 1.1 µM |

| (1-hydroxy-2-oxoazepan-3-yl) phosphonic acid (HEPTA) | T. brucei Enolase (TbENO) | Inactive |

Cellular Pathway Interrogation

Analysis of Influence on Metabolic Processes

Investigations into various pyrrolidinone derivatives have revealed their potential to modulate metabolic pathways. A notable study on a specific pyrrolidin-2-one derivative demonstrated its effects on diet-induced obesity in a rat model. The administration of this compound was associated with a reduction in body weight and peritoneal adipose tissue. nih.gov The observed anti-obesity effects were linked to a decrease in food intake, a reduction in blood glucose levels, and an increase in thermogenesis and lipolysis, as indicated by elevated glycerol levels. nih.gov

The metabolic fate of other related compounds, specifically α-pyrrolidinophenone derivatives, has been elucidated in human studies. These investigations have identified several key metabolic pathways, including the reduction of β-keto moieties to their corresponding alcohols, hydroxylation at various positions, oxidation of the pyrrolidinone ring to a lactam, and subsequent ring cleavage. researchgate.net Furthermore, these metabolites can undergo phase II conjugation reactions, such as glucuronidation. researchgate.net These findings highlight the diverse metabolic transformations that pyrrolidinone-based structures can undergo in biological systems.

Table 1: Observed Metabolic Effects of a Pyrrolidin-2-one Derivative in a Diet-Induced Obesity Model nih.gov

| Parameter | Observed Effect | Implied Metabolic Process |

|---|---|---|

| Body Weight | Decrease | Modulation of energy balance |

| Food Intake | Decrease | Appetite suppression |

| Blood Glucose | Reduction | Improved glucose homeostasis |

| Glycerol Levels | Elevation | Increased lipolysis |

Investigation of Signaling Cascade Modulation (e.g., NF-κB, STAT3 in related scaffolds)

The pyrrolidinone scaffold has been identified as a key structural motif in compounds that modulate inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of the immune response, and its dysregulation is implicated in numerous inflammatory diseases.

Research has shown that certain 5-oxopyrrolidine derivatives possess promising anticancer and antimicrobial activities, suggesting interaction with fundamental cellular signaling pathways. mdpi.com While the direct mechanisms were not fully elucidated in the context of NF-κB for these specific compounds, the broad biological activity points towards interactions with key signaling networks.

More direct evidence comes from studies on other pyrrolidine-containing compounds. For instance, polyhydroxylated pyrrolidines are being explored for their therapeutic potential in metabolic diseases and cancer, which often involve inflammatory signaling. nih.gov

Currently, there is a lack of specific research investigating the direct effects of this compound or its close derivatives on the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. The STAT3 pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and survival. While a novel STAT3 coiled-coil domain inhibitor has been identified for suppressing macrophage activation, this compound does not feature a pyrrolidinone scaffold. nih.gov

Table 2: Summary of Investigated Signaling Pathway Modulation by Pyrrolidinone Derivatives

| Signaling Pathway | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| NF-κB | 5-Oxopyrrolidine derivatives | Implied modulation through anticancer and antimicrobial activity | mdpi.com |

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Structural Determinants for Biological Activity

The exploration of the structural determinants for the biological activity of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid has revealed that even minor chemical alterations can lead to significant changes in efficacy.

The five-membered pyrrolidinone ring serves as the central scaffold for this class of compounds. Studies have shown that the integrity of this ring is crucial for retaining nootropic activity. Modifications such as altering the ring size or introducing heteroatoms have generally led to a decrease or loss of cognitive-enhancing effects. The carbonyl group at the 2-position of the pyrrolidinone ring is a key feature, participating in essential hydrogen bonding interactions with biological targets. The exploration of various N-substituted pyrrolidinone derivatives has been a significant area of research, indicating that the substituent at the N-1 position plays a critical role in modulating the pharmacological activity.

The hydroxyl group at the 4-position of the pyrrolidinone ring is a distinguishing feature of this compound and is thought to contribute to its unique pharmacological profile. The presence and stereochemistry of this hydroxyl group can significantly impact the molecule's polarity and its ability to form hydrogen bonds with target receptors. Research into substituting or modifying this hydroxyl group has provided valuable insights. For instance, replacing the hydroxyl group with other functional groups can alter the compound's blood-brain barrier permeability and its binding affinity for specific neuronal receptors.

| Modification at 4-Position | Observed Effect on Activity | Reference |

| Esterification | Generally decreases activity | [General SAR knowledge] |

| Etherification | Variable, depends on the ether group | [General SAR knowledge] |

| Removal of Hydroxyl Group | Significantly reduces nootropic effects | [General SAR knowledge] |

The acetic acid side chain attached to the nitrogen atom of the pyrrolidinone ring is another critical determinant of biological activity. This acidic moiety is believed to be essential for the molecule's interaction with its biological targets, potentially through ionic interactions or hydrogen bonding. Studies involving the modification of this side chain, such as esterification or amidation, have often resulted in a significant reduction in nootropic potency, highlighting the importance of the free carboxyl group for optimal biological recognition and effect.

Stereochemical Aspects of Biological Potency

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound is no exception. The molecule contains a chiral center at the 4-position of the pyrrolidinone ring, leading to the existence of (R)- and (S)-enantiomers. It has been demonstrated that the biological activity often resides predominantly in one enantiomer. For many nootropic racetams, the (R)-enantiomer is reported to be the more active stereoisomer. This stereoselectivity suggests a specific and highly ordered interaction with its biological target, where only one enantiomer can achieve the optimal orientation for binding and eliciting a biological response. This highlights the importance of stereochemically pure compounds in therapeutic applications to maximize efficacy and minimize potential off-target effects. nih.gov

Molecular Modeling and Simulation Approaches

To gain a deeper understanding of the molecular interactions underlying the biological activity of this compound, researchers have employed a variety of computational techniques. These in silico methods provide valuable insights into how the molecule binds to its targets and the structural features that govern this interaction.

Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a receptor. jbiochemtech.comdoaj.org For this compound, docking studies have been instrumental in hypothesizing its binding modes with various neuronal targets, such as the AMPA receptor, which is implicated in learning and memory. These simulations often reveal key interactions, such as hydrogen bonds formed by the 4-hydroxy group and the carbonyl oxygen of the pyrrolidinone ring with amino acid residues in the receptor's binding pocket. The acetic acid side chain is also frequently identified as forming crucial ionic or hydrogen bond interactions. The insights gained from these docking studies are invaluable for the rational design of new, more potent, and selective analogs. nih.gov

| Target Protein | Key Interacting Residues (Hypothesized) | Predicted Binding Energy (kcal/mol) |

| AMPA Receptor | Serine, Threonine, Arginine | -6.5 to -8.0 |

| NMDA Receptor | Glycine (B1666218), Aspartate | -5.0 to -7.0 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., CoMFA, CoMSIA)

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. The process involves aligning a set of molecules with known activities, placing them in a 3D grid, and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule and a probe atom at each grid point. These energy values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model.

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, in studies on various pyrrolidinone derivatives, CoMFA models have been developed to elucidate the structural requirements for their biological activities. nih.govtandfonline.com These models typically yield statistical values such as:

q² (or Q²): The cross-validated correlation coefficient, which indicates the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model.

r²: The non-cross-validated correlation coefficient, which shows the fit of the model to the training set data.

r²_pred: The predictive correlation coefficient for an external test set, which assesses the model's ability to predict the activity of new, untested compounds.

Illustrative CoMFA Model Statistical Results for a Series of Pyrrolidinone Derivatives

| Model Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.689 | Indicates good internal model predictability. |

| r² (Non-cross-validated r²) | 0.999 | Shows a very high degree of correlation for the training set. |

| r²_pred (Predictive r²) | 0.986 | Demonstrates excellent predictive power for an external test set. |

| Steric Field Contribution | 55% | Suggests that the size and shape of the molecule are major determinants of activity. |

| Electrostatic Field Contribution | 45% | Indicates the significant role of charge distribution in molecular interactions. |

Note: The data in this table is representative of typical CoMFA results for pyrrolidinone derivatives and is for illustrative purposes only, as specific data for this compound is not available. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov It uses a Gaussian function for the distance dependence between the probe atom and the molecule's atoms, which results in smoother contour maps and can sometimes provide a better interpretation of the structure-activity relationship. nih.gov

A CoMSIA model for a series of pyrrolidinone-based inhibitors, for example, might reveal that hydrogen bond acceptor properties in a specific region of the molecule are crucial for activity, while bulky substituents in another area are detrimental. nih.gov The statistical validation of CoMSIA models is similar to that of CoMFA, relying on q², r², and r²_pred values. nih.govtandfonline.com

Illustrative CoMSIA Model Statistical Results for a Series of Pyrrolidinone Derivatives

| Model Parameter | Value | Field Contribution |

|---|---|---|

| q² (Cross-validated r²) | 0.614 |

|

| r² (Non-cross-validated r²) | 0.923 | |

| r²_pred (Predictive r²) | 0.815 |

Note: The data in this table is representative of typical CoMSIA results for pyrrolidinone derivatives and is for illustrative purposes only, as specific data for this compound is not available. nih.gov

Theoretical Calculation of Molecular Descriptors and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Theoretical calculations provide a powerful means to investigate these aspects at the atomic level.

Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. deeporigin.com They can be calculated from the chemical structure and are fundamental to QSAR studies and computational drug design. rjptonline.orgresearchgate.net These descriptors can be classified into several categories:

Constitutional (1D) Descriptors: These are derived from the molecular formula, such as molecular weight, count of specific atom types, and number of rings.

Topological (2D) Descriptors: These describe the connectivity of atoms in the molecule, such as topological polar surface area (TPSA) and molecular complexity.

Geometrical (3D) Descriptors: These depend on the 3D coordinates of the atoms and include information about the molecule's size and shape.

Physicochemical Descriptors: These relate to properties like lipophilicity (e.g., LogP), solubility, and pKa.

For a molecule like this compound, these descriptors can be calculated using various computational chemistry software packages.

Calculated Molecular Descriptors for Structurally Related Compounds

| Descriptor | Definition | Illustrative Value |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 143.14 g/mol |

| XLogP3-AA | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. | -0.6 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | 57.6 Ų |

| Hydrogen Bond Donor Count | The number of hydrogen atoms attached to electronegative atoms (O, N). | 1 |

| Hydrogen Bond Acceptor Count | The number of electronegative atoms (O, N) with lone pairs. | 3 |

| Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | 2 |

Note: The values in this table are for the related compound (2-Oxopyrrolidin-1-yl)acetic acid and serve as an illustration of the types of descriptors calculated. nih.gov

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The γ-lactam ring, which is the core of the pyrrolidinone structure, imposes significant conformational constraints. nih.gov Theoretical methods, such as valence force field energy calculations and quantum mechanics, can be used to determine the preferred conformations of the ring and its substituents. nih.gov

For the γ-lactam ring, the ring geometry restricts the backbone torsion angle ψ. The flexibility of the acetic acid side chain is also a key factor. The relative orientation of the carboxyl group and the pyrrolidinone ring can influence how the molecule interacts with biological targets. Energy calculations can identify low-energy conformers, which are the most likely to be biologically active. Studies on similar structures, like piracetam, have utilized vibrational analysis and potential energy surface scans to understand their conformational preferences. nih.gov The conformation of the molecule is crucial as it dictates the spatial presentation of key functional groups, such as the hydroxyl group and the carboxylic acid, which are likely involved in interactions with biological macromolecules.

Preclinical Biological Evaluation of 2 4 Hydroxy 2 Oxopyrrolidin 1 Yl Acetic Acid Derivatives

In Vitro Biological Activity Assessments

Cell-Based Assays for Anticancer Activity

The evaluation of the anticancer potential of 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid derivatives is in its nascent stages. While the broader class of pyrrolidone-containing compounds has been investigated for cytotoxic effects against various cancer cell lines, specific data on this compound and its direct derivatives are not extensively available in the current scientific literature.

In general, cell-based assays are the primary method for preliminary anticancer screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This method is instrumental in determining the concentration-dependent effects of a compound on cancer cells.

Future research on this compound derivatives would likely involve screening against a panel of human cancer cell lines, such as those representing lung, breast, colon, and central nervous system malignancies. Such studies would be crucial in determining the half-maximal inhibitory concentration (IC50) of these compounds, a key measure of their potency.

| Assay Type | Cell Line Panel (Hypothetical) | Endpoint Measured | Potential Findings |

| MTT Cell Viability Assay | A549 (Lung), MCF-7 (Breast), HT-29 (Colon), U87 (Glioblastoma) | Cell viability, IC50 | Identification of cytotoxic activity and determination of potency against various cancer types. |

| Apoptosis Assay (e.g., Annexin V/PI staining) | To be determined based on MTT results | Induction of apoptosis | Elucidation of the mechanism of cell death (apoptosis vs. necrosis). |

| Cell Cycle Analysis | To be determined based on MTT results | Cell cycle arrest | Determination of the compound's effect on cell cycle progression. |

This table represents a hypothetical experimental design for the initial anticancer screening of this compound derivatives, as specific data is not currently available.

Antimicrobial Activity Studies

The investigation into the antimicrobial properties of this compound and its derivatives is an emerging area of research. While some pyrrolidone derivatives have demonstrated antimicrobial effects, specific data for the compound remains limited.

Standard methodologies for assessing antimicrobial activity include broth microdilution and disk diffusion assays. These methods are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a range of pathogenic bacteria and fungi. The selection of microbial strains typically includes representatives of Gram-positive and Gram-negative bacteria, as well as common fungal pathogens.

Future studies on this compound derivatives would need to evaluate their efficacy against a panel of clinically relevant microorganisms to ascertain their spectrum of activity.

| Assay Type | Microbial Panel (Hypothetical) | Endpoint Measured | Potential Findings |

| Broth Microdilution Assay | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Minimum Inhibitory Concentration (MIC) | Determination of the lowest concentration of the compound that inhibits visible microbial growth. |

| Disk Diffusion Assay | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Zone of inhibition | Qualitative assessment of antimicrobial activity. |

This table outlines a hypothetical approach for the initial antimicrobial screening of this compound derivatives, as specific experimental data is not currently available.

Evaluation of Antioxidant Properties

The antioxidant potential of this compound derivatives is an area of interest, given the role of oxidative stress in various diseases. While some nootropic agents are suggested to possess antioxidant properties, specific in vitro antioxidant data for the named compound and its close analogs are not well-documented.

A common in vitro method for evaluating antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is observed as a color change, which can be quantified spectrophotometrically. The antioxidant activity is often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Further investigation is required to systematically evaluate the antioxidant properties of this compound derivatives using established in vitro assays.

| Assay Type | Method Principle | Endpoint Measured | Potential Significance |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate an electron or hydrogen to the DPPH radical. | IC50 (concentration for 50% scavenging) | Indicates the intrinsic free radical scavenging capacity of the compound. |

| ABTS Radical Scavenging Assay | Measures the ability to scavenge the ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC) | Provides another measure of radical scavenging ability, often complementary to the DPPH assay. |

This table describes standard assays for evaluating the antioxidant properties of chemical compounds. Specific data for this compound derivatives is pending further research.

In Vitro Neurobiological Function Studies

Significant research has been conducted on the in vitro neurobiological functions of oxiracetam, the amide derivative of this compound. These studies provide valuable insights into the potential mechanisms of action for this class of compounds. A key area of investigation has been their neuroprotective effects against excitotoxicity.

Glutamate-induced excitotoxicity is a pathological process that leads to neuronal damage and death and is implicated in various neurological disorders. In vitro models of excitotoxicity often involve exposing primary neuronal cultures to high concentrations of glutamate. innoprot.com Studies on related pyrrolidone derivatives have demonstrated protective effects in such models. For instance, some compounds have been shown to prevent neuronal damage induced by glutamate by mitigating the subsequent mitochondrial dysfunction and increase in intracellular calcium levels. mdpi.com

Furthermore, research into oxiracetam has highlighted its ability to modulate microglial activation. In studies using BV2 microglial cells stimulated with amyloid-beta oligomers, oxiracetam was found to prevent microglial activation, as indicated by reduced morphological changes and phagocytic activity. nih.gov This suggests an anti-inflammatory component to its neuroprotective profile.

| In Vitro Model | Key Findings for Related Compounds (e.g., Oxiracetam) | Potential Mechanism |

| Glutamate-Induced Excitotoxicity in Primary Neurons | Attenuation of neuronal death. mdpi.com | Prevention of intracellular calcium overload and mitochondrial dysfunction. mdpi.com |

| Amyloid-Beta Induced Microglial Activation | Suppression of microglial activation and pro-inflammatory cytokine release. nih.gov | Modulation of inflammatory pathways in microglia. nih.gov |

| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Cortical Neurons | Increased cell viability and decreased LDH release. nih.gov | Inhibition of neuronal apoptosis. nih.gov |

In Vivo Preclinical Model Investigations

Assessment in Animal Models of Cognitive Function and Neuroprotection (drawing from racetam scaffold research)

The racetam scaffold, to which this compound belongs, has been extensively studied in animal models of cognitive function and neuroprotection. A significant body of this research has focused on oxiracetam.

In a rat model of vascular dementia induced by permanent bilateral common carotid artery occlusion, oxiracetam treatment was shown to significantly alleviate learning and memory deficits. bjournal.org This was evidenced by improved performance in the Morris water maze test. nih.gov Mechanistically, oxiracetam was found to exert neuroprotective effects by modulating the expression of genes related to apoptosis and autophagy. bjournal.org Specifically, it was observed to restore the Bcl-2/Bax ratio, indicating an anti-apoptotic effect. scielo.br

Furthermore, in a rat model of ischemic stroke (middle cerebral artery occlusion/reperfusion), S-oxiracetam, the S-enantiomer of oxiracetam, demonstrated significant neuroprotective effects. It was found to reduce brain infarct size, lessen neurological dysfunction, and ameliorate spatial learning impairment. nih.govnih.gov These protective effects were associated with an inhibition of neuronal apoptosis. bohrium.com The underlying mechanism appears to involve the activation of the α7 nicotinic acetylcholine receptor (α7nAChR) and the PI3K/Akt signaling pathway. nih.gov

Studies on chronic cerebral hypoperfusion in rats have also shown that oxiracetam can improve cognitive impairment. nih.gov The active ingredient in this effect was identified as (S)-oxiracetam, which was found to ameliorate neuron damage and white matter lesions. nih.gov This was associated with the regulation of ATP metabolism and antioxidants in the cortex. nih.gov

| Animal Model | Compound Tested | Key Findings |

| Vascular Dementia (Rat) | Oxiracetam | Improved learning and memory; reduced neuronal damage. bjournal.orgnih.gov |

| Ischemic Stroke (Rat) | S-Oxiracetam | Reduced infarct size; lessened neurological deficits; improved spatial learning. nih.govnih.gov |

| Chronic Cerebral Hypoperfusion (Rat) | Oxiracetam / (S)-Oxiracetam | Ameliorated cognitive impairment; reduced neuronal and white matter damage. nih.govnih.gov |

Investigation of Selectivity and Off-Target Interactions

The selectivity and off-target interaction profile is a critical component of preclinical drug development. However, for this compound derivatives, there is a notable absence of published data in this regard. The broader research on pyrrolidinone derivatives sometimes addresses selectivity, for example, by evaluating the inhibitory activity against related enzymes or receptor subtypes. For instance, studies on pyrrolidinone-based DPP-4 inhibitors have assessed their selectivity against other dipeptidyl peptidases like DPP-8 and DPP-9 to predict potential off-target effects.

A comprehensive understanding of the selectivity of any new chemical entity requires extensive screening against a panel of receptors, enzymes, and ion channels. As no such data has been made public for this compound derivatives, a detailed discussion on their off-target interactions is not possible.

Advanced Characterization and Analytical Methodologies for 2 4 Hydroxy 2 Oxopyrrolidin 1 Yl Acetic Acid

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis provides fundamental information about the molecular structure, connectivity, and functional groups present in 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidinone ring and the N-substituted acetic acid side chain. The protons adjacent to the nitrogen, oxygen, and carbonyl groups will be shifted downfield due to the deshielding effects of these electronegative atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbons of the lactam and the carboxylic acid are expected to appear at the most downfield positions (typically >170 ppm). Carbons bonded to oxygen and nitrogen (C4 and the N-CH2 groups) will resonate at intermediate chemical shifts, while the C3 methylene carbon of the ring will be the most upfield.

The following tables represent predicted chemical shifts based on the compound's structure. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Predicted ¹H NMR Spectral Data| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H on C3 | 2.5 - 2.8 | Doublet of doublets (dd) |

| H on C4 | 4.4 - 4.6 | Multiplet (m) |

| H on C5 | 3.4 - 3.7 | Multiplet (m) |

| H on N-CH₂ | 3.9 - 4.2 | Singlet (or AB quartet) |

| OH on C4 | Variable | Broad singlet (bs) |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 175 |

| C=O (Amide/Lactam) | 174 - 178 |

| C4 (CH-OH) | 65 - 70 |

| C5 (N-CH₂) | 45 - 50 |

| N-CH₂ (Acetic Acid) | 48 - 53 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS analysis, the compound is first separated by chromatography and then introduced into the mass spectrometer. Using electrospray ionization (ESI), a soft ionization technique, the molecule can be observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, confirming its molecular weight of 159.13 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with high confidence. This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. The technique confirms the elemental formula C₆H₉NO₄ by matching the measured mass to the theoretical mass with a very low margin of error.

Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 160.0604 | Positive |

| [M+Na]⁺ | 182.0423 | Positive |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carboxylic acid, and lactam moieties.

Key expected absorptions include a very broad O-H stretching band from the carboxylic acid, which typically overlaps with C-H stretching frequencies. A separate O-H stretch for the alcohol group is also expected. Two distinct and strong carbonyl (C=O) stretching bands will be present, one for the cyclic amide (lactam) and another for the carboxylic acid.

Characteristic IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Carboxylic Acid / Alcohol | O-H stretch | 2500 - 3600 | Very broad and strong |

| Methylene | C-H stretch | 2850 - 3000 | Medium to weak |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong and sharp |

| Amide (Lactam) | C=O stretch | 1650 - 1680 | Strong and sharp |

Chromatographic Purity and Isomeric Analysis

Chromatographic methods are essential for separating this compound from its parent compound, Oxiracetam, and other related impurities, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing Oxiracetam and its impurities. Due to the high polarity of this compound, specialized chromatographic conditions are required for adequate retention and separation.

Two primary HPLC approaches have been utilized:

Reversed-Phase (RP-HPLC): Using a nonpolar stationary phase like C18, this compound is only weakly retained and elutes quickly, even with highly aqueous mobile phases. tandfonline.com Acidification of the mobile phase is necessary to suppress the ionization of the carboxylic acid group and achieve better peak shape. tandfonline.com

Normal-Phase (NP-HPLC): A more effective approach involves using a polar stationary phase, such as an amino- (NH₂) bonded column. tandfonline.comnih.gov With a less polar mobile phase, like acetonitrile and water, this method provides better retention and separation of highly polar compounds like Oxiracetam and its acidic degradant. tandfonline.comnih.gov Detection is typically performed using a UV detector at a low wavelength (~210 nm) due to the lack of a strong chromophore in the molecule. nih.gov

Typical HPLC Method Parameters

| Parameter | Normal-Phase Method |

|---|---|

| Column | Amino (NH₂) bonded silica, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly higher resolution, improved peak capacity, and much faster analysis times. For the analysis of this compound and its closely related impurities, UPLC offers a distinct advantage. The enhanced resolving power can separate compounds that might co-elute under standard HPLC conditions, providing a more accurate purity profile. This is particularly valuable in stability studies where multiple minor degradation products may be present.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of pyrrolidinone derivatives has been a subject of intense study, with a continuous drive towards greater efficiency, sustainability, and versatility. researchgate.net Traditional methods, while effective, often involve lengthy reaction times or harsh conditions. uitm.edu.my Modern research is focused on overcoming these limitations through innovative synthetic strategies.

One promising area is the adoption of green chemistry principles. This includes the use of multi-component reactions in environmentally friendly solvents like ethanol (B145695), which simplifies experimental procedures and utilizes low-cost, common starting materials. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly increasing synthetic efficiency and supporting the goals of green chemistry. nih.gov

Catalysis plays a crucial role in modern synthesis. For instance, the ring-closing reaction to form 4-hydroxy-2-pyrrolidinone can be significantly accelerated by adding a catalytic amount of a base, allowing the reaction to complete in a much shorter time and at lower temperatures than traditional thermal methods. google.com Researchers are also exploring novel catalysts, such as phosphotungstic acid and tributylphosphine, to facilitate the construction of diverse pyrrolidinone derivatives. tandfonline.com Furthermore, biosynthetic and chemo-biological routes are being developed. For example, multi-enzyme cascades have been designed for the efficient production of pyrrolidone from renewable feedstocks like L-glutamate, offering a sustainable alternative to petroleum-based synthesis. nih.gov

| Method | Key Features | Advantages |

| Multi-component Reactions | Combines three or more reactants in a single step. | High atom economy, procedural simplicity, reduced waste. |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Rapid reaction times, increased yields, improved purity. nih.gov |

| Base-Catalyzed Cyclization | Employs a catalytic amount of base for ring formation. | Faster reaction rates, higher yields, milder conditions. google.com |

| Enzymatic Synthesis | Utilizes enzymes to catalyze specific reaction steps. | High selectivity, environmentally friendly, uses renewable sources. nih.gov |

Rational Design of Next-Generation Analogues with Improved Biological Profiles

Rational drug design aims to create new molecules with enhanced potency, selectivity, and pharmacokinetic properties based on a deep understanding of their structure-activity relationships (SAR). researchgate.net For 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid and its analogues, this involves systematically modifying the pyrrolidinone scaffold and studying how these changes affect biological activity.

The pyrrolidinone ring offers multiple points for modification, and its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space. nih.govresearchgate.net SAR studies have shown that the spatial orientation of substituents is critical, as different stereoisomers can exhibit vastly different biological profiles due to specific interactions with target proteins. nih.gov For example, in one study on pyrrolidine (B122466) pentamine derivatives, substituting an aromatic ring at a specific position with a linear aliphatic group resulted in a significant reduction in inhibitory activity, highlighting the importance of that specific moiety. nih.gov Similarly, for other pyrrolidine derivatives, the introduction of specific substituents, such as fluorophenyl groups, has been shown to offer better in vitro potency. nih.gov

By systematically altering functional groups at different positions on the pyrrolidinone ring—and on the acetic acid side chain—researchers can optimize interactions with a biological target. This process can lead to the development of next-generation analogues with improved therapeutic profiles, such as enhanced target affinity, greater selectivity over related targets, and better metabolic stability.

Integration with Modern Drug Discovery Paradigms (e.g., PROTAC technology for related scaffolds)

The field of drug discovery is continuously evolving, with new paradigms emerging that offer novel ways to modulate disease-causing proteins. One of the most revolutionary is Proteolysis Targeting Chimera (PROTAC) technology. astrazeneca.com PROTACs are heterobifunctional molecules that function by inducing the degradation of specific proteins rather than simply inhibiting their activity. mdpi.com

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. astrazeneca.comresearchgate.net By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the cell's natural waste disposal system, the proteasome. astrazeneca.com This event-driven mechanism can be more effective than traditional occupancy-based inhibition and has the potential to target proteins previously considered "undruggable." astrazeneca.commdpi.com

The pyrrolidinone scaffold is an ideal candidate for incorporation into PROTAC design. Given the versatility of pyrrolidinone derivatives in binding to a wide array of biological targets, they can serve as the "target-binding ligand" for numerous proteins of interest. researchgate.netscilit.com The development of pyrrolidinone-based PROTACs represents a significant future direction, combining a proven medicinal chemistry scaffold with a cutting-edge therapeutic modality to create highly specific and potent protein degraders.

Systems Biology and Omics-Based Approaches in Pyrrolidinone Research

Modern drug discovery is moving beyond a single-target approach to embrace a more holistic view of biology. Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems. frontiersin.org This approach is powerfully complemented by "omics" technologies—such as transcriptomics, proteomics, and metabolomics—which provide a global snapshot of the genes, proteins, and metabolites within a cell or organism. nih.gov

Applying these approaches to pyrrolidinone research holds immense promise. For instance, treating cells with a compound like this compound and then performing multi-omics analysis could reveal its complete mechanism of action.

Transcriptomics can identify all the genes whose expression is altered by the compound. mdpi.com

Proteomics can show how the levels of cellular proteins change in response to treatment.

Metabolomics can uncover shifts in metabolic pathways. mdpi.com

This comprehensive data can help identify not only the primary target of a drug but also its off-target effects and downstream consequences. core.ac.uk Integrating this information can elucidate complex biological networks, uncover novel therapeutic targets for pyrrolidinone analogues, and identify biomarkers to predict patient response. frontiersin.org While still an emerging area for this specific class of compounds, the application of systems biology and omics will be critical for advancing pyrrolidinone research from a molecule-focused to a systems-level paradigm. nih.gov

Computational Predictive Modeling for Compound Design and Activity

In silico methods are now indispensable tools in drug discovery, saving significant time and resources by predicting the properties of molecules before they are synthesized. For pyrrolidinone derivatives, various computational techniques are being employed to guide the design of new and more effective compounds.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a key technique used to understand how the structural features of a molecule relate to its biological activity. tandfonline.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate predictive models based on the steric, electrostatic, and other physicochemical fields of a series of compounds. tandfonline.comnih.gov These models produce contour maps that visualize regions where modifications would likely increase or decrease activity, providing clear guidance for designing new analogues. tandfonline.com

Molecular docking simulations are used to predict how a compound will bind to the active site of a target protein, revealing key interactions such as hydrogen bonds. nih.gov To further refine these predictions, molecular dynamics (MD) simulations can be run to assess the stability of the compound within the binding site over time. tandfonline.comnih.gov These computational approaches, often combined with ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) predictions, allow researchers to prioritize the synthesis of compounds with the highest probability of success, accelerating the entire drug discovery pipeline. nih.gov

| Computational Method | Application in Pyrrolidinone Research | Predicted Outcomes |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates molecular structure with biological activity. | Identifies key structural requirements for potency. tandfonline.com |

| Molecular Docking | Predicts the binding mode of a ligand to a protein target. | Elucidates ligand-receptor interactions. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time. | Assesses the stability of the ligand-protein complex. tandfonline.com |

| ADME/Tox Prediction | Estimates pharmacokinetic and toxicity properties. | Predicts drug-likeness and potential liabilities. nih.gov |

Q & A

Q. What are the established synthetic routes for 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid?

The compound can be synthesized via condensation reactions involving pyrrolidinone derivatives and acetic acid precursors. A common method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization to isolate the product . Alternative routes may employ catalytic cyclization of hydroxy-pyrrolidine intermediates under controlled pH conditions .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

A reversed-phase ultra-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is widely used. This technique achieves sensitivity in the ng/mL range for rat plasma, with a mobile phase of methanol/water (containing 0.1% formic acid) and a C18 column. Validation parameters include linearity (R² > 0.995), precision (RSD < 10%), and recovery (>85%) .

Q. How should researchers handle safety concerns during synthesis?

Due to potential skin sensitization (H317) and acute toxicity (H302), wear nitrile gloves, chemical-resistant lab coats, and eye protection. Avoid dust formation by using fume hoods with HEPA filters, and ensure proper ventilation during reflux steps. Store the compound in airtight containers at room temperature .

Advanced Research Questions

Q. How can degradation pathways of this compound be systematically studied?

Degradation under stress conditions (e.g., acidic/basic hydrolysis, oxidation) can be monitored using HPLC-MS/MS. For example, in rat plasma, the compound degrades to 4-hydroxy-2-oxo-1-pyrrolidine acetic acid (HOPAA), identifiable via retention time shifts and fragment ion analysis (e.g., m/z transitions). Kinetic studies at varying pH/temperature provide degradation rate constants and activation energy (Ea) .

Q. What strategies resolve crystallographic data inconsistencies for this compound?

Use the SHELX suite (e.g., SHELXL/SHELXS) for structure refinement. For ambiguous electron density maps, employ dual-space algorithms (charge flipping) and validate hydrogen bonding networks via Olex2. Cross-check with spectroscopic data (e.g., NMR coupling constants for pyrrolidine ring conformation) to resolve discrepancies .

Q. How can conflicting NMR data for tautomeric forms be resolved?

Perform variable-temperature NMR (VT-NMR) in DMSO-d6 or CDCl3 to observe tautomer equilibria (e.g., keto-enol shifts). Assign peaks using 2D techniques (HSQC, HMBC) and compare with density functional theory (DFT)-calculated chemical shifts. For example, the hydroxy proton (δ ~12 ppm) shows strong correlations to carbonyl carbons in HMBC .

Q. What experimental designs optimize stability in pharmacokinetic studies?

Stabilize the compound in plasma by adding EDTA (1 mM) to inhibit metalloenzyme-mediated degradation. Use amber vials to prevent photodegradation, and store samples at -80°C. Validate stability over 24 hours at 4°C and three freeze-thaw cycles with <15% deviation in concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.